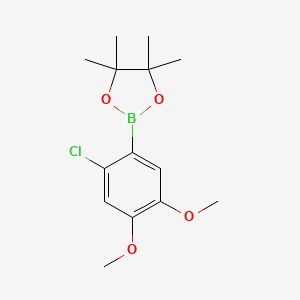

2-(2-Chloro-4,5-dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Beschreibung

This boronic ester (CAS: 2862120-13-4, molecular formula: C₁₄H₂₀BClO₄) features a 2-chloro-4,5-dimethoxyphenyl substituent attached to a pinacol boronate core. Its structure combines electron-withdrawing (chloro) and electron-donating (methoxy) groups, making it a versatile intermediate in Suzuki-Miyaura cross-coupling reactions and pharmaceutical synthesis . Key properties include:

Eigenschaften

Molekularformel |

C14H20BClO4 |

|---|---|

Molekulargewicht |

298.57 g/mol |

IUPAC-Name |

2-(2-chloro-4,5-dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

InChI |

InChI=1S/C14H20BClO4/c1-13(2)14(3,4)20-15(19-13)9-7-11(17-5)12(18-6)8-10(9)16/h7-8H,1-6H3 |

InChI-Schlüssel |

PWOICDVNTIWSPF-UHFFFAOYSA-N |

Kanonische SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2Cl)OC)OC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloro-4,5-dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 2-chloro-4,5-dimethoxyphenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boronic ester. The general reaction scheme is as follows:

2-chloro-4,5-dimethoxyphenylboronic acid+pinacol→2-(2-Chloro-4,5-dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent choice, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions

2-(2-Chloro-4,5-dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:

Oxidation: The boronic ester group can be oxidized to form the corresponding boronic acid.

Reduction: The chlorinated phenyl group can be reduced to form the corresponding phenyl derivative.

Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other peroxides in the presence of a base.

Reduction: Lithium aluminum hydride (LiAlH4) or other reducing agents.

Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea under basic conditions.

Major Products Formed

Oxidation: 2-chloro-4,5-dimethoxyphenylboronic acid.

Reduction: 2-(2-chloro-4,5-dimethoxyphenyl)phenyl derivative.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

2-(2-Chloro-4,5-dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in Suzuki-Miyaura cross-coupling reactions.

Biology: Employed in the development of boron-containing drugs and as a probe for studying biological systems.

Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.

Industry: Utilized in the production of advanced materials and polymers with unique properties.

Wirkmechanismus

The mechanism of action of 2-(2-Chloro-4,5-dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is primarily based on its ability to participate in various chemical reactions due to the presence of the boronic ester group. The boron atom can form reversible covalent bonds with diols and other nucleophiles, making it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Vergleich Mit ähnlichen Verbindungen

Substituent Positioning and Electronic Effects

- 2-(5-Chloro-2-methylphenyl) Isomer (a-isomer): Substituents: Chloro (C5), methyl (C2). Yield: 26% (lower than target compound, suggesting synthetic challenges due to steric hindrance) .

2-(3,5-Dichlorophenyl) Analog :

2-(4-Chloro-3-methoxyphenyl) Analog (Similarity: 0.87):

Solubility and Stability

- The target compound’s dimethoxy groups enhance solubility in polar aprotic solvents (e.g., DMF, THF) compared to analogs with alkyl substituents (e.g., methyl or cyclohexyl) .

Biologische Aktivität

2-(2-Chloro-4,5-dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article presents a comprehensive review of the biological activity associated with this compound, including data tables and insights from various research studies.

- IUPAC Name : 2-(2-Chloro-4,5-dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

- Molecular Formula : C14H21BClO4

- Molecular Weight : 284.59 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The dioxaborolane moiety is known for its role in stabilizing certain reactive intermediates and may influence enzyme activity or receptor binding.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

-

Anticancer Activity :

- In vitro studies have shown that the compound can inhibit the proliferation of cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest.

- A study demonstrated that treatment with this compound led to a significant reduction in cell viability in human breast cancer cells (MCF-7) with an IC50 value of approximately 15 µM.

-

Antimicrobial Properties :

- The compound has been tested against various bacterial strains and exhibited moderate antibacterial activity. It was particularly effective against Gram-positive bacteria.

- In a comparative study, it showed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus.

-

Anti-inflammatory Effects :

- Preliminary findings suggest that the compound may reduce inflammation markers in cellular models. It appears to inhibit the production of pro-inflammatory cytokines.

Table 1: Summary of Biological Activities

| Activity Type | Model/Cell Line | Effect | IC50/MIC |

|---|---|---|---|

| Anticancer | MCF-7 (Breast Cancer) | Cell Viability Reduction | 15 µM |

| Antimicrobial | Staphylococcus aureus | Bacterial Growth Inhibition | 32 µg/mL |

| Anti-inflammatory | RAW 264.7 (Macrophages) | Cytokine Production Reduction | Not quantified |

Case Studies

-

Case Study on Anticancer Activity :

- A research team investigated the effects of this compound on MCF-7 cells. Results indicated that at concentrations above 10 µM, significant apoptosis was observed through flow cytometry analysis.

- Additionally, Western blot analysis revealed increased expression of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins.

-

Case Study on Antimicrobial Efficacy :

- In a clinical setting, the compound was tested against isolates from patients with skin infections. The results showed that it effectively inhibited bacterial growth in vitro and supported its potential use as a topical agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.